2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one, also known as HPCA, is a compound that has been extensively studied for its potential applications in scientific research. HPCA is a highly conjugated molecule that exhibits unique properties, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one is complex and not fully understood. However, it is known that 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one interacts with various biomolecules, including proteins, DNA, and lipids. 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to bind to the active site of enzymes, inhibiting their activity. 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to intercalate into DNA, causing DNA damage and inhibiting DNA replication. The unique properties of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one make it a promising tool for studying various biological processes.
Biochemical and Physiological Effects:
2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. In vivo studies have shown that 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one can reduce inflammation and oxidative stress, indicating its potential as an anti-inflammatory and antioxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits several advantages for lab experiments. Its strong fluorescence properties make it a useful tool for monitoring biological processes. 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one is also stable and easy to synthesize, making it readily available for various research applications. However, 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one also exhibits some limitations. Its complex structure makes it difficult to modify, limiting its potential applications. Additionally, 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits poor solubility in aqueous solutions, making it challenging to use in biological systems.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one. One potential direction is the development of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one-based fluorescent probes for imaging biological processes in vivo. Another potential direction is the modification of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one to improve its solubility and specificity for various biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its potential applications in various fields, including cancer treatment and drug discovery.
Conclusion:
In conclusion, 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one is a highly conjugated molecule that exhibits unique properties, making it a promising candidate for various research applications. Its potential applications in fluorescent probes and cancer treatment make it an exciting area of research. Although 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits some limitations, its advantages make it a useful tool for studying various biological processes. Further research is needed to fully understand the potential applications of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one and its mechanism of action.
Synthesemethoden
2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one can be synthesized through a multistep process involving the condensation of 2-pyridinecarboxaldehyde with malonic acid, followed by cyclization and dehydration. The final product is obtained through a reaction between the resulting cycloheptatrienone and acryloyl chloride. The synthesis of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been optimized to yield high purity and yield, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in scientific research. One of the most promising applications of 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one is in the field of fluorescent probes. 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one exhibits strong fluorescence properties, making it a useful tool for monitoring biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. 2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one has also been used as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent to kill cancer cells.
Eigenschaften
Produktname |
2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one |
---|---|
Molekularformel |
C15H11NO3 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
2-hydroxy-3-[(E)-3-pyridin-2-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C15H11NO3/c17-13(9-8-11-5-3-4-10-16-11)12-6-1-2-7-14(18)15(12)19/h1-10H,(H,18,19)/b9-8+ |
InChI-Schlüssel |
KJIFJFICADACFA-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=NC(=C1)/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Kanonische SMILES |
C1=CC=NC(=C1)C=CC(=O)C2=C(C(=O)C=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.